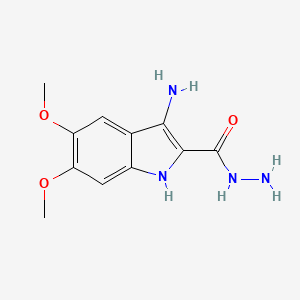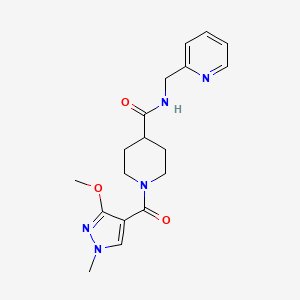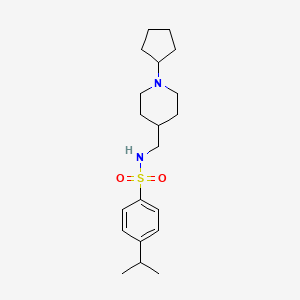
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrobenzenesulfonamides with nitroisopropyl and (ureidooxy)methyl groups has been explored to develop novel hypoxic cell selective cytotoxic agents. One such compound, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, although it did not show significant in vivo activity . Another study focused on the rearrangement reactions of N-substituted benzenesulfonamide derivatives with electron-attracting groups. Specifically, N-Acetoacetyl-p-methylsulfonylbenzenesulfonamide underwent a rearrangement reaction with 10% NaOH to form p-methylsulfonylphenylacetic acid .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, new dibenzensulfonamides were confirmed by 1H NMR, 13C NMR, and HRMS spectra. These compounds were designed to induce apoptosis and autophagy pathways in cancer cells and to inhibit carbonic anhydrase isoenzymes . The introduction of specific functional groups, such as fluorine atoms, has been shown to enhance the selectivity of COX-2 inhibitors, as seen in the development of JTE-522, a potent and selective COX-2 inhibitor .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of electron-attracting groups and substituents. The rearrangement reaction of N-Acetoacetyl-p-methylsulfonylbenzenesulfonamide is an example of how the chemical structure can be altered under basic conditions . Additionally, the nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups were evaluated for their ability to act as hypoxic cell radiosensitizers and cytotoxic agents, demonstrating the potential for these compounds to participate in biologically relevant chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to enhance their biological activity. For example, the cytotoxicity of dibenzensulfonamides was investigated against various tumor and non-tumor cell lines, and their ability to inhibit carbonic anhydrase isoenzymes was evaluated, showing effective inhibition of tumor-associated isoenzymes . The selectivity and potency of COX-2 inhibitors like JTE-522 are also a result of careful optimization of their physical and chemical properties, which include the introduction of a fluorine atom to increase COX1/COX-2 selectivity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Sulfonamide derivatives have been explored for their potential anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, and anticancer activity. These complexes showed significant antiproliferative activity against yeast and human tumor cells, suggesting that sulfonamide derivatives could play a crucial role in developing new cancer treatments by inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Antibacterial and Antifungal Activities
Sulfonamide compounds have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have found that certain sulfonamide derivatives exhibit potent antibacterial activity, highlighting their potential as novel agents in treating bacterial infections (Wang et al., 2010).
Anti-HIV Activity
The synthesis and evaluation of sulfonamide derivatives for their potential anti-HIV activities have shown promising results. Selected compounds demonstrated good anti-HIV-1 activity, indicating the potential of sulfonamide derivatives in HIV treatment strategies (Brzozowski & Sa̧czewski, 2007).
Anti-Inflammatory Agents
Sulfonamide derivatives have also been explored for their anti-inflammatory properties. Conjugates of sulfonamide with ibuprofen and indomethacin were synthesized and evaluated for their anti-inflammatory activity. These conjugates showed significant reduction in inflammation in animal models, suggesting the potential for developing new anti-inflammatory drugs with enhanced selectivity towards specific enzymes (Salem et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-16(2)18-7-9-20(10-8-18)25(23,24)21-15-17-11-13-22(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,21H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOWAPYZGAOTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)
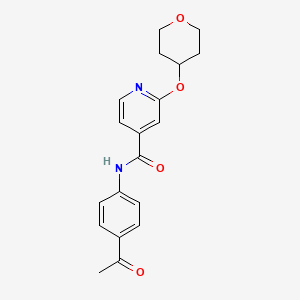
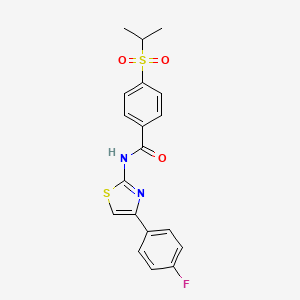
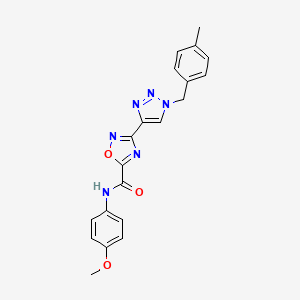
![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)
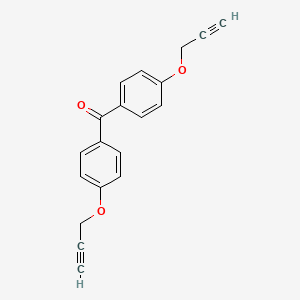

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)
